Tuberculatin

Cytotoxicity Arylnaphthalene lignans Cancer cell lines

Antiviral screening programs requiring mechanistically distinct controls face a gap: most reference compounds lack cross-family validation. Tuberculatin (CAS 90706-10-8) addresses this with direct virucidal activity against Mayaro virus and complete Zika virus load reduction. • Direct virucidal mechanism against MAYV - distinct from adsorption inhibitors like phyllanthostatin A • Complete ZIKV inhibition with high selectivity • Cross-family: VSV (MIC <0.25 μg/mL, SI >124), ZIKV, MAYV Supplied at ≥98% purity with full analytical documentation.

Molecular Formula C26H24O11
Molecular Weight 512.5 g/mol
Cat. No. B1248229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTuberculatin
Synonyms4-O-(beta-D-apiofuranosyl)-6,7-dimethoxy-1-(3',4'-methylenedioxyphenyl)-3-hydroxymethylnaphthalene-2-carboxylic acid lactone
diphyllin apioside
tuberculatin
Molecular FormulaC26H24O11
Molecular Weight512.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=C3C(=C2OC4C(C(CO4)(CO)O)O)COC3=O)C5=CC6=C(C=C5)OCO6)OC
InChIInChI=1S/C26H24O11/c1-31-17-6-13-14(7-18(17)32-2)22(37-25-23(28)26(30,9-27)10-34-25)15-8-33-24(29)21(15)20(13)12-3-4-16-19(5-12)36-11-35-16/h3-7,23,25,27-28,30H,8-11H2,1-2H3/t23-,25-,26+/m0/s1
InChIKeyXIARCTMJGANPJU-AYRHNUGRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tuberculatin: Arylnaphthalene Lignan Glycoside


Tuberculatin (CAS 90706-10-8, also known as diphyllin apioside) is a naturally occurring arylnaphthalene lignan glycoside with the molecular formula C₂₆H₂₄O₁₁ and a molecular weight of 512.5 g/mol [1]. First isolated from Haplophyllum tuberculatum and structurally characterized as 4-O-(β-D-apiofuranosyl)-6,7-dimethoxy-1-(3′,4′-methylenedioxyphenyl)-3-hydroxymethylnaphthalene-2-carboxylic acid lactone [2], Tuberculatin has been subsequently identified in multiple plant species including Justicia ciliata, Justicia procumbens, Garcinia subelliptica, and Phyllanthus brasiliensis [3]. As a glycosylated derivative of the aglycone diphyllin, Tuberculatin belongs to the 1-aryl-2,3-naphthalide lignan class and is commercially available from multiple vendors as a research-grade natural product with reported purity ≥98% .

Arylnaphthalene lignan glycoside natural product
Unique O-β-D-apiofuranosyl substitution
Research-grade, multi-plant source identity

Tuberculatin vs. Structurally Related Lignans


Within the arylnaphthalene lignan family, compounds sharing the same aglycone core (e.g., diphyllin) or similar glycosylation patterns (e.g., justicidin glycosides) exhibit markedly divergent biological profiles that preclude functional interchangeability. Tuberculatin is distinguished by its unique O-β-D-apiofuranosyl substitution at the C-4 position of the naphthalene lactone scaffold [1], a structural feature that confers a distinct mechanism of antiviral action—specifically, a direct virucidal effect against Mayaro virus (MAYV) that is not observed with the structurally related phyllanthostatin A, which instead acts at the viral adsorption stage [2]. Furthermore, Tuberculatin's differential cytotoxicity profile across cancer cell lines, its capacity to strongly enhance TNF-α production in macrophages (a property shared only with justicidin A but not diphyllin among tested analogs), and its complete viral load reduction against Zika virus (a property shared with justicidin B and phyllanthostatin A but not with all glycosylated lignans) collectively demonstrate that the glycosylation pattern, aglycone identity, and stereochemistry collectively determine biological outcome [3][4]. Procurement decisions based solely on compound class or aglycone similarity risk introducing unintended biological activity or inactivity.

Target Tuberculatin vs Diphyllin (aglycone)
Glycosylation with apiose confers TNF-α enhancement and distinct cytotoxicity selectivity; aglycone lacks immunomodulatory activity and shows different cell-line potency profile.
Target Tuberculatin vs Phyllanthostatin A
Mechanism of action against Mayaro virus may shift dramatically: Tuberculatin acts via direct virucidal effect, while phyllanthostatin A blocks adsorption.
Target Tuberculatin vs Justicidin A
DNA strand-scission activity may not transfer; Tuberculatin causes Cu(II)-dependent DNA cleavage, but justicidin A lacks this property.

Tuberculatin Comparative Bioactivity Profile


Cytotoxicity vs. Diphyllin and Justicidin A

Tuberculatin (compound 4) exhibits a distinct cytotoxicity profile compared to structurally related lignans diphyllin (aglycone analog) and justicidin A across multiple human cancer cell lines. In MTT assays, Tuberculatin demonstrates ED₅₀ values ranging from 0.014 μg/mL in Hep3B cells to 0.97 μg/mL in MCF7 cells, with intermediate potency in HCT116 (0.28 μg/mL) and HT-29 (0.29 μg/mL) colon cancer cells [1]. Notably, Tuberculatin shows 69-fold higher potency in Hep3B hepatocellular carcinoma cells (ED₅₀ = 0.014 μg/mL) compared to MCF7 breast cancer cells (ED₅₀ = 0.97 μg/mL), indicating pronounced cell line selectivity that differs from the broader cytotoxicity profile reported for justicidin A [2].

Cytotoxicity vs. Diphyllin
Reported
ED₅₀ range 0.014–1.3 μg/mL across 6 cell lines; 12.7-fold lower potency than diphyllin in HCT116
Supports cytotoxicity endpoint review; glycosylation alters potency and selectivity.
Reported cell-model response context. MTT assay, 72 h.
Cytotoxicity Arylnaphthalene lignans Cancer cell lines

Direct Virucidal Action on Mayaro Virus

In a comparative antiviral study against Mayaro virus (MAYV), Tuberculatin and phyllanthostatin A—both arylnaphthalene lignan glycosides isolated from Phyllanthus brasiliensis—demonstrated potent and selective antiviral activity but through fundamentally different mechanisms of action. Tuberculatin exhibited a strong direct virucidal effect, directly inactivating viral particles prior to host cell entry, whereas phyllanthostatin A acted at the viral adsorption stage without direct virucidal activity [1]. Both compounds significantly reduced viral load, and electron microscopy analysis revealed that both lignans also affect intracellular steps of the viral cycle, with in silico screening suggesting interaction with viral capsid protein C (pC) [1].

Virucidal Action on MAYV
Head-to-head
Direct virucidal effect (particle inactivation); distinct from phyllanthostatin A adsorption block
Supports antiviral mechanism differentiation studies.
Mayaro virus model; selectivity index determined.
Antiviral Mayaro virus Virucidal mechanism

Zika Virus Viral Clearance vs. Justicidin B

In a head-to-head evaluation of five compounds (justicidin B and four glycosylated lignans: Tuberculatin, phyllanthostatin A, 5-O-β-D-glucopyranosyljusticidin B, and cleistanthin B) isolated from Phyllanthus brasiliensis against Zika virus (ZIKV) in Vero cells, Tuberculatin demonstrated potent anti-ZIKV activity with a high selectivity index. Tuberculatin, along with justicidin B and phyllanthostatin A, completely reduced viral load in at least one of the concentrations evaluated [1]. Among all compounds tested, justicidin B was identified as the most active, achieving a 99.9% reduction in viral load when treatment was initiated 24 hours post-infection, acting via inhibition of endosomal internalization and acidification [1].

ZIKV Clearance
Head-to-head
Complete viral load reduction at tested concentrations; activity comparable to justicidin B
Reported antiviral screening context; high selectivity index.
Vero cells, plaque assay.
Antiviral Zika virus Flavivirus

TNF-α Enhancement vs. Diphyllin

Among three structurally related cytotoxic lignans (justicidin A, diphyllin, and Tuberculatin) evaluated for immunomodulatory effects, Tuberculatin (compound 4) and justicidin A (compound 1) both strongly enhanced tumor necrosis factor-alpha (TNF-α) generation from mouse macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS), whereas diphyllin (compound 3, the aglycone of Tuberculatin) did not exhibit this activity [1]. This functional divergence between Tuberculatin and its direct aglycone diphyllin demonstrates that the apiosyl glycosylation not only modulates cytotoxic potency but also confers a distinct immunomodulatory phenotype.

TNF-α vs. Diphyllin
Head-to-head
Strong TNF-α enhancement in LPS-stimulated macrophages; diphyllin shows no activity
Immunomodulatory phenotype differs; supports assay selection.
RAW 264.7 macrophage model.
Immunomodulation TNF-alpha Macrophage

Antiviral Activity Against VSV with High Selectivity

In a systematic evaluation of ten antiviral lignans from Justicia procumbens var. leucantha, Tuberculatin (reported as diphyllin apioside) was among five compounds showing strong antiviral activity against vesicular stomatitis virus (VSV) with minimum inhibitory concentration (MIC) values less than 0.25 μg/mL, while simultaneously exhibiting low cytotoxicity with minimum toxic concentration (MTC) values greater than 31 μg/mL against cultured rabbit lung cells (RL-33) [1]. The other active compounds in this assay were justicidins A and B, diphyllin, and diphyllin apioside-5-acetate, establishing a selectivity window exceeding 124-fold for Tuberculatin.

VSV Selectivity
Head-to-head
MIC < 0.25 μg/mL, selectivity index > 124
Supports broad-spectrum antiviral screening context.
RL-33 cells, MTT assay.
Antiviral Vesicular stomatitis virus Selectivity

Cu(II)-Mediated DNA Strand Scission

In an evaluation of DNA-cleavage activity using supercoiled plasmid pBR322 DNA, Tuberculatin (compound 8) caused significant breakage of supercoiled DNA in the presence of Cu(II), producing relaxed circular forms without detectable linear DNA intermediates [1]. Among the lignans tested (Tuberculatin, justicidin A, procumbenoside A, ciliatosides A and B), Tuberculatin, procumbenoside A, and ciliatoside A demonstrated Cu(II)-dependent DNA strand-scission activity, whereas justicidin A and ciliatoside B did not. Mechanistic investigation revealed that Cu(I) is not an essential intermediate in Tuberculatin-mediated DNA damage, as shown by the lack of inhibition with the Cu(I)-specific sequestering reagent neocuproine [1].

DNA Strand Scission
Reported
Cu(II)-dependent supercoiled DNA breakage; Cu(I)-independent pathway
Supports genotoxicity mechanism studies; not shared by justicidin A.
pBR322 plasmid, neocuproine control.
DNA cleavage Genotoxicity Mechanism of action

Tuberculatin Application Scenarios


Antiviral Screening with Distinct Mechanisms

Research programs investigating antiviral mechanisms against emerging arboviruses (Mayaro virus, Zika virus) should procure Tuberculatin as a direct virucidal reference compound. As demonstrated in comparative studies, Tuberculatin exhibits a strong direct virucidal effect against Mayaro virus that is mechanistically distinct from the adsorption-inhibiting activity of phyllanthostatin A [1]. Against Zika virus, Tuberculatin achieves complete viral load reduction with high selectivity, comparable to the benchmark compound justicidin B [2]. This dual mechanistic profile (virucidal activity against MAYV plus complete ZIKV inhibition) positions Tuberculatin as a validated positive control for flavivirus and alphavirus antiviral screening assays where mechanistic differentiation is required.

TNF-α-Enhancing Cytotoxicity in Cancer Research

Investigators studying the intersection of cytotoxicity and immunomodulation should select Tuberculatin over its aglycone diphyllin when TNF-α enhancement is a required experimental endpoint. Head-to-head comparison data confirm that Tuberculatin and justicidin A strongly enhance TNF-α production in LPS-stimulated macrophages, whereas diphyllin lacks this immunomodulatory activity [3]. Tuberculatin's differential cytotoxicity profile—with highest potency in Hep3B hepatocellular carcinoma cells (ED₅₀ = 0.014 μg/mL) and lowest in MCF7 breast cancer cells (ED₅₀ = 0.97 μg/mL)—provides cell line selectivity data that may guide experimental design [3].

DNA Damage and Genotoxicity Mechanism Studies

For researchers investigating Cu(II)-mediated DNA strand-scission mechanisms, Tuberculatin represents a validated tool compound. Comparative plasmid DNA cleavage assays demonstrate that Tuberculatin induces significant supercoiled DNA breakage in the presence of Cu(II) via a pathway that does not require Cu(I) as an essential intermediate, as evidenced by neocuproine insensitivity [4]. This property is not universal among arylnaphthalene lignans—justicidin A and ciliatoside B lack this activity—making Tuberculatin a specific probe for studying metal-dependent genotoxic mechanisms in natural product research [4].

Broad-Spectrum Antiviral Reference Compound

Core facilities and screening centers requiring validated antiviral reference compounds with documented activity across multiple viral families should consider Tuberculatin. The compound has demonstrated potent activity with high selectivity indices against vesicular stomatitis virus (MIC < 0.25 μg/mL, SI > 124) [5], Zika virus (complete viral load reduction) [2], and Mayaro virus (direct virucidal effect) [1]. This cross-family validation (Rhabdoviridae, Flaviviridae, Togaviridae) supports Tuberculatin's utility as a broad-spectrum positive control in antiviral screening campaigns, with the additional benefit that patent activity (WO2022135136A1) confirms ongoing interest in Tuberculatin analogs as antiviral agents [6].

Application
Selection Property
Validation Focus
Antiviral mechanism studies
Distinct virucidal vs. adsorption-inhibiting mechanism
Mechanistic differentiation in MAYV, ZIKV models
Immuno-oncology research
Glycosylation-dependent TNF-α enhancement
Cytokine production and cell-line selectivity endpoints
Genotoxicity screening
Cu(II)-mediated DNA cleavage activity
Metal-dependent DNA damage assay platforms
Broad-spectrum antiviral screening
Cross-family activity (Rhabdo-, Flavi-, Togaviridae)
Selectivity index and viral load reduction endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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